molecular formula C25H22Cl2N2O2S B2564244 5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-44-1

5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole

Cat. No. B2564244
M. Wt: 485.42
InChI Key: KYTPEOXGRFVFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C25H22Cl2N2O2S and its molecular weight is 485.42. The purity is usually 95%.
BenchChem offers high-quality 5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

A study by Faheem (2018) explored the computational and pharmacological potential of pyrazole novel derivatives, including compounds similar to 5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole. These compounds were evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. They showed various degrees of binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (Faheem, 2018).

Synthesis and Chemiluminescence

Watanabe et al. (2010) investigated the synthesis of sulfanyl-substituted bicyclic dioxetanes, including derivatives related to the chemical . These compounds demonstrated base-induced chemiluminescence, suggesting potential applications in bioanalytical chemistry (Watanabe et al., 2010).

Corrosion Inhibition

Yadav et al. (2016) synthesized pyranopyrazole derivatives, which showed significant corrosion inhibition for mild steel in HCl solution. These derivatives, including structures similar to the chemical , displayed high inhibition efficiency, suggesting their potential use in corrosion protection (Yadav et al., 2016).

Synthesis, Characterization, and Biological Evaluation

Pillai et al. (2019) focused on the synthesis, spectroscopic characterization, and biological evaluation of Schiff bases containing pyrazole rings. These compounds demonstrated significant antioxidant and α-glucosidase inhibitory activities, indicating potential pharmaceutical applications (Pillai et al., 2019).

Synthesis and Biological Activity of Derivatives

Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties, demonstrating a synergistic effect in combination with an antitumor drug. These findings suggest potential applications in chemotherapy (Kletskov et al., 2018).

properties

IUPAC Name

5-(2,6-dichlorophenyl)sulfanyl-4-[(4-methoxyphenyl)methoxymethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2O2S/c1-29-25(32-24-21(26)9-6-10-22(24)27)20(23(28-29)18-7-4-3-5-8-18)16-31-15-17-11-13-19(30-2)14-12-17/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTPEOXGRFVFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)OC)SC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole

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